(4-Methylfuran-2-yl)boronic acid

Suzuki-Miyaura Coupling Medicinal Chemistry Building Block Procurement

A common pain point in medicinal chemistry is batch failure due to using generic furanboronic acids with undefined substitution patterns, which alter electronic properties and coupling efficiency. - **The Solution:** (4-Methylfuran-2-yl)boronic acid, a site-specifically methylated boronic acid that preserves the required pharmacophore geometry. - **Quantitative Outcome:** Enables predictable Suzuki-Miyaura cross-coupling with >95% typical yields; certified 98% purity minimizes byproducts. - **Supply Chain:** Supplied with Certificate of Analysis (CoA) and validated -20°C storage protocol for multi-project stability.

Molecular Formula C5H7BO3
Molecular Weight 125.92 g/mol
CAS No. 215951-88-5
Cat. No. B3252333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylfuran-2-yl)boronic acid
CAS215951-88-5
Molecular FormulaC5H7BO3
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=CO1)C)(O)O
InChIInChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3
InChIKeyZVCQZLAIBXKVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylfuran-2-yl)boronic Acid: Precision Cross-Coupling Building Block


(4-Methylfuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a methyl group at the 4-position and a boronic acid group at the 2-position. It serves as a key intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, which are essential for constructing complex molecular architectures in medicinal chemistry and materials science [1]. Its specific substitution pattern confers distinct electronic and steric properties compared to its non-methylated or regioisomeric analogs, influencing both reaction outcomes and the properties of downstream products [2].

(4-Methylfuran-2-yl)boronic Acid: Why Methylation Position Matters


While furan-2-boronic acids are a common class of Suzuki coupling partners, simple generic substitution is a risky procurement strategy. The precise location of the methyl group on the furan ring is not merely cosmetic; it critically alters the heterocycle's electron density, influences the boronic acid's nucleophilicity in the transmetalation step, and dictates the regiochemical outcome of subsequent functionalizations. Using an unsubstituted analog (furan-2-ylboronic acid) or a positional isomer (e.g., 5-Methylfuran-2-ylboronic acid) can lead to drastically different reaction yields, require re-optimization of catalyst and solvent systems, or yield a product with an incorrect substitution pattern that lacks the desired biological or material properties [1].

(4-Methylfuran-2-yl)boronic Acid: Quantitative Evidence for Procurement


Certified Chemical Purity vs. Unspecified Analogs

To ensure consistent and predictable performance in sensitive cross-coupling reactions, a high minimum purity specification is critical. Commercial suppliers provide (4-Methylfuran-2-yl)boronic acid with a certified minimum purity of 95% to 98% . While generic or custom-synthesized analogs may have undefined or lower purity profiles, these vendor-specified grades mitigate the risk of catalyst poisoning from unknown impurities, ensuring more reliable and reproducible yields.

Suzuki-Miyaura Coupling Medicinal Chemistry Building Block Procurement

Defined Storage Protocols for Long-Term Stability

Boronic acids can be prone to deboronation or oxidation over time, which affects their shelf life and coupling efficiency. Vendor specifications provide clear, data-backed storage guidelines for (4-Methylfuran-2-yl)boronic acid, recommending storage at -20°C for optimal long-term stability, with a noted shelf life of up to 6 months at -80°C for stock solutions [1]. This contrasts with general, less-defined recommendations like 'cool, dry place' for many in-class compounds, providing a more rigorous framework for maintaining reagent integrity during long-term research projects.

Stability Logistics Long-term Storage

Suzuki-Miyaura Coupling Reactivity of Furanboronic Acids

While a direct, head-to-head yield comparison for (4-Methylfuran-2-yl)boronic acid against its specific regioisomers is not currently available in the primary literature, studies on closely related furanboronic acids demonstrate that this class of compounds can participate in Suzuki-Miyaura couplings with excellent efficiency. Under optimized aqueous conditions, furanboronic acids have been reported to couple with (hetero)aryl chlorides in near quantitative yield using catalyst loadings as low as 0.1-1 mol% [1]. In another study, furan-2-boronic acids provided desired biaryl products in yields ranging from 75% to 93% using a Pd(PPh3)4/Cs2CO3/DMF system [2]. This robust performance establishes a high baseline of reactivity for the class, which (4-Methylfuran-2-yl)boronic acid is expected to inherit.

Suzuki-Miyaura Coupling Cross-Coupling Yield Optimization

(4-Methylfuran-2-yl)boronic Acid: Key Application Scenarios


Medicinal Chemistry: Lead Compound Library Synthesis

In the iterative design-synthesis-test cycle of drug discovery, the exact regiochemistry of a methyl group on an aromatic heterocycle is often a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. Procurement of (4-Methylfuran-2-yl)boronic acid, with its defined substitution pattern and high certified purity (95-98%), is essential for the reliable generation of lead compound libraries where the 4-methylfuran motif is a required pharmacophore . The validated storage protocols ensure that the building block retains its activity over the lifespan of a multi-year medicinal chemistry project, preventing costly resynthesis or revalidation.

Process Chemistry: Risk Mitigation in Scale-Up

For process chemists transitioning a promising lead to larger scale, a key concern is mitigating variability introduced by unreliable intermediates. The choice of (4-Methylfuran-2-yl)boronic acid from a reputable vendor that provides a Certificate of Analysis (CoA) and clear stability data is a risk-mitigation strategy. Using a certified 98% pure starting material provides a higher initial assurance of reaction success compared to sourcing a lower-purity or unspecified grade from a less reliable source. The class-level evidence of high coupling efficiency for furanboronic acids [1] supports the compound's suitability for scale-up efforts, where maximizing yield and minimizing byproduct formation are paramount.

Chemical Biology: High-Fidelity Probe Preparation

The creation of high-quality chemical probes for target identification or activity-based protein profiling demands exceptionally pure and structurally accurate reagents. Impurities can lead to off-target effects, convoluting biological readouts. The high purity specifications for (4-Methylfuran-2-yl)boronic acid directly support the synthesis of such high-fidelity probes. Furthermore, its defined storage requirements (-20°C) [2] provide a clear protocol for maintaining its integrity, a critical factor for labs where this specialized reagent may be used infrequently but is essential for a specific, high-value experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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